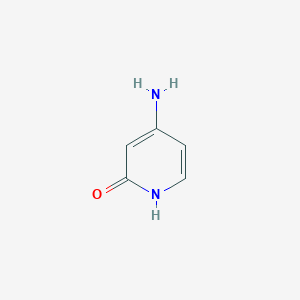

4-Amino-2-hydroxypyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVQYPJWLJRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959572 | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-45-6, 38767-72-5 | |

| Record name | 4-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 2 Hydroxypyridine and Its Derivatives

Modern Synthetic Routes to 4-Amino-2-hydroxypyridine and Pyridinone Scaffolds

Improved Procedures for Compound Preparation

The development of efficient synthetic routes is crucial for accessing key intermediates like aminopyridinols. One improved approach involves the Hofmann rearrangement of pyridine (B92270) carboxamides. For instance, 4-aminopyridine (B3432731) can be synthesized from 4-pyridine carboxamide using sodium hypochlorite, with the reaction proceeding to completion and yielding a high-purity product after extraction and crystallization. google.com

Another innovative approach utilizes biocatalysis. Whole cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively oxyfunctionalize various pyridine derivatives. nih.gov This method is particularly effective for converting pyridin-2-amines into their 5-hydroxy derivatives, offering a green and highly selective alternative to traditional chemical synthesis, which can be limited or inefficient for producing aminopyridinols. nih.gov The bioconversion of 4-chloropyridin-2-amine to 6-amino-4-chloro-pyridin-3-ol, for example, reaches approximately 97% completion after six hours at 30 °C. nih.gov

Multi-Component Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govbohrium.com These reactions combine three or more starting materials to form a single product that incorporates most of the atoms from the reactants. nih.gov They are particularly valuable for creating libraries of structurally diverse pyridone scaffolds. researchgate.net

A notable example is the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives from Meldrum's acid, benzaldehyde (B42025) derivatives, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297). nih.gov This reaction proceeds under solvent-free conditions using an efficient silica-based catalyst (SiO2-Pr-SO3H). nih.gov Another example involves a three-component reaction between an aromatic aldehyde, malononitrile, and a 4-hydroxypyridin-2(1H)-one, which yields pyrano[3,2-c]pyridones in high yields (75–98%) after refluxing in ethanol (B145695) with a triethylamine (B128534) catalyst. nih.gov

Table 1: Example of a Three-Component Synthesis of Pyrano[3,2-c]pyridone Derivatives nih.gov

| Aldehyde (Component 1) | Malononitrile (Component 2) | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (Component 3) | Product Yield |

| 4-Chlorobenzaldehyde | Yes | Yes | 98% |

| 4-Methylbenzaldehyde | Yes | Yes | 95% |

| 4-Methoxybenzaldehyde | Yes | Yes | 92% |

| 2-Chlorobenzaldehyde | Yes | Yes | 88% |

| Benzaldehyde | Yes | Yes | 85% |

Condensation Reactions in Derivative Synthesis

Condensation reactions are fundamental to the synthesis of this compound derivatives. These reactions often involve the formation of a key C-N or C-O bond, leading to the desired heterocyclic core or its functionalized analogues. For example, 4-Heteroarylamino-3-nitro-2H- Current time information in Madison County, US.-benzopyran-2-ones can be synthesized through the condensation of 4-Chloro-3-nitro-2H- Current time information in Madison County, US.-benzopyran-2-one with various heteroarylamines, such as 2-amino-3-hydroxypyridine (B21099). asrjetsjournal.org

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis (MAS) has become a popular method for accelerating organic reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating. mdpi.commdpi.com This "green" chemistry approach has been successfully applied to the synthesis of various pyridone derivatives and related heterocycles. beilstein-journals.org

For instance, the synthesis of 2-aryloxazolo[4,5-b]pyridines through the condensation of 2-amino-3-hydroxypyridine and benzoyl chlorides can be performed efficiently under solvent-free conditions using microwave irradiation and a reusable nano-catalyst. oiccpress.com Another study demonstrated that the condensation reaction of 4-dimethylaminobenzaldehyde with 2-amino-3-hydroxypyridine to form a Schiff base ligand was significantly faster and higher-yielding with microwave assistance compared to conventional refluxing. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Schiff Base Ligand mdpi.com

| Method | Reactants | Reaction Time | Yield |

| Conventional Heating (CH) | 4-dimethylaminobenzaldehyde + 2-amino-3-hydroxypyridine | 3-4 hours | 70-72% |

| Microwave-Assisted Synthesis (MAS) | 4-dimethylaminobenzaldehyde + 2-amino-3-hydroxypyridine | 4-5 minutes | 87-88% |

Tandem Aryl Halide Isomerization and Selective Interception

A novel and powerful strategy for the synthesis of 4-substituted pyridines involves a base-catalyzed tandem aryl halide isomerization and selective interception. rsc.orgnih.gov This method allows for the unconventional 4-selective functionalization (e.g., etherification, hydroxylation, amination) of readily available and stable 3-bromopyridines. rsc.orgrsc.org

The process is catalyzed by a non-nucleophilic organic superbase, P4-t-Bu, which facilitates the isomerization of 3-bromopyridine (B30812) to 4-bromopyridine (B75155) via a 3,4-pyridyne intermediate. nih.govresearchgate.net The more reactive 4-bromo isomer is then intercepted by a nucleophile in a facile SNAr reaction, driving the equilibrium towards the 4-substituted product. rsc.orgamazonaws.com This approach avoids the need for less accessible or less stable 4-halogenated pyridines and can even convert mixtures of bromo-pyridines into a single 4-substituted product. nih.gov

Table 3: Scope of 4-Selective Etherification of 3-Bromopyridine researchgate.net

| Nucleophile (Alcohol) | Product | Yield of 4-Ether Product | Selectivity (4- vs. 3-substituted) |

| 2-Methoxyethanol | 4-(2-Methoxyethoxy)pyridine | 64% | >20 : 1 |

| 1-Butanol | 4-Butoxypyridine | 66% | 19 : 1 |

| Benzyl alcohol | 4-(Benzyloxy)pyridine | 69% | >20 : 1 |

| Cyclohexanol | 4-(Cyclohexyloxy)pyridine | 54% | 10 : 1 |

| Phenol | 4-Phenoxypyridine | 50% | 11 : 1 |

Photochemical Cross-Coupling Methods

Photochemical methods offer a mild and selective approach to functionalizing pyridines by harnessing the energy of visible light to generate reactive intermediates. nih.govrecercat.cat These strategies can achieve positional selectivity that is distinct from classical methods like the Minisci reaction. recercat.cat One such method enables the C4-functionalization of pyridines by generating pyridinyl radicals from the single-electron reduction of pyridinium (B92312) ions. nih.gov These radicals then effectively couple with allylic radicals, which are generated concurrently by a dithiophosphoric acid catalyst that performs three roles: Brønsted acid, SET reductant, and hydrogen atom abstractor. recercat.cat

Another approach utilizes the photochemical activity of electron donor-acceptor (EDA) complexes formed between N-amidopyridinium salts and alkyl bromides. organic-chemistry.org This photocatalyst-free method allows for the direct C4-alkylation of pyridines. Furthermore, dicyanopyrazine can act as a photoredox catalyst to mediate the cross-coupling of various heterocycles, including pyridines, to form bi(hetero)aryls. rsc.org

Table 4: Scope of Photochemical Allylation of Pyridines recercat.cat

| Pyridine Substrate | Allylic Substrate | Product Yield |

| Pyridine | Toluene | 81% |

| 4-Phenylpyridine | Toluene | 75% |

| 4-(p-Tolyl)pyridine | Toluene | 72% |

| 4-(4-(Trifluoromethyl)phenyl)pyridine | Toluene | 64% |

| Pyridine | Ethylbenzene | 78% |

| Pyridine | Cumene | 75% |

Base-Mediated Cascade Reactions

Base-promoted cascade reactions provide an efficient method for synthesizing substituted aminopyridines from readily available starting materials. dicp.ac.cn One notable strategy involves the reaction of N-propargylic β-enaminones with N-substituted formamides in the presence of a base like sodium hydroxide (B78521) (NaOH). dicp.ac.cn This process proceeds at room temperature and is believed to occur via an in-situ generated 1,4-oxazepine (B8637140) intermediate, which then reacts with the formamide. dicp.ac.cn A key feature of this reaction is the use of the formyl group as a traceless activating group for the amine, which is ultimately removed in situ, generating the 2-aminopyridine (B139424) product along with water and sodium formate (B1220265) as byproducts. dicp.ac.cn

This methodology has been shown to be effective for producing a variety of densely substituted 2-aminopyridines in good yields. dicp.ac.cn For instance, the reaction of an N-propargylic β-enaminone with N-phenylformamide using NaOH in DMSO yields the corresponding 2-aminopyridine derivative. dicp.ac.cn The reaction is generally tolerant of different functional groups on both the enaminone and the formamide. dicp.ac.cn

In a related context, multicomponent late-stage functionalization (MCR-LSF) has been applied to the 4-amino-2-pyridone scaffold. rsc.org These reactions, which can be considered a form of cascade process, allow for the decoration of the pyridone core in a site-selective and sustainable manner. rsc.orgrsc.org For example, a multicomponent reaction involving the 4-amino-2-pyridone core, an amine (like pyrrolidine (B122466) or benzylamine), and an aldehyde can generate novel derivatives. rsc.org

Table 1: Examples of Base-Promoted Synthesis of 2-Aminopyridines Data sourced from representative studies on aminopyridine synthesis.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Product | Yield (%) |

| N-propargylic β-enaminone | N-phenylformamide | NaOH | DMSO | 3-methyl-N,4,6-triphenylpyridin-2-amine | 88 |

| N-propargylic β-enaminone | N-(p-tolyl)formamide | NaOH | DMSO | 3-methyl-4,6-diphenyl-N-(p-tolyl)pyridin-2-amine | 85 |

| N-propargylic β-enaminone | N-(4-methoxyphenyl)formamide | NaOH | DMSO | N-(4-methoxyphenyl)-3-methyl-4,6-diphenylpyridin-2-amine | 81 |

Electrochemical Synthesis and Late-Stage Functionalization

Electrochemical methods are emerging as powerful and sustainable tools for the synthesis and modification of complex molecules, including pyridone derivatives. These techniques offer mild reaction conditions and avoid the need for chemical oxidants. researchgate.net

Electrochemical late-stage functionalization (e-LSF) has been successfully applied to the 4-amino-2-pyridone scaffold, enabling the introduction of various functional groups in a site-selective way. rsc.orgdntb.gov.ua This strategy is particularly valuable for diversifying complex, biologically relevant molecules. rsc.org Using a 4-amino-2-pyridone derivative as a model substrate, researchers have developed protocols for electrochemical bromination and thiocyanation. rsc.org

These reactions are typically performed in an undivided electrochemical cell, using simple and readily available reagents. For instance, electrochemical bromination can be achieved using potassium bromide, which serves as both the bromine source and the electrolyte. researchgate.net Similarly, thiocyanation can be accomplished using ammonium thiocyanate. These methods have proven effective for generating a series of novel derivatives, demonstrating the utility of e-LSF in exploring the chemical space around the 4-amino-2-pyridone core. rsc.org

Table 2: Electrochemical Late-Stage Functionalization of a 4-Amino-2-Pyridone Derivative Data derived from studies on e-LSF of pyridone chemotypes. rsc.org

| Reaction | Reagent/Electrolyte | Product | Yield (%) |

| Bromination | KBr | C3-Brominated-4-amino-2-pyridone derivative | 65 |

| Thiocyanation | NH₄SCN | C3-Thiocyanated-4-amino-2-pyridone derivative | 55 |

Understanding the mechanism of electrochemical functionalization is crucial for optimizing reaction conditions and extending the scope of these methods. Studies on the electrochemical oxidation of 2-pyridone derivatives have provided valuable insights into the reaction pathways. mdpi.com

Voltammetric experiments, combined with theoretical DFT calculations, have shown that the electrochemical activity of pyridones is significantly influenced by the substituents on the ring and the pH of the solution. mdpi.comresearchgate.net For many pyridone derivatives, the electrooxidation is centered on the hydroxyl group of the 2-hydroxypyridine (B17775) tautomer. mdpi.com The process is often pH-dependent, with the deprotonated anionic form being more electrochemically active than the protonated form. mdpi.comresearchgate.net

In the case of electrochemical halogenation, mechanistic studies suggest that the reaction is promoted by halogen radicals generated at the anode. researchgate.net These radicals can then facilitate the activation of C–H bonds on the pyridone ring, leading to regioselective functionalization. researchgate.net For example, the electrooxidation of quinoline-4(1H)-ones in the presence of potassium halides is believed to involve the activation of an N-H bond by halogen radicals, followed by C3-H halogenation. researchgate.net A similar mechanism is likely at play in the e-LSF of 4-amino-2-pyridones.

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful platform for the synthesis and functionalization of pyridone structures, with both organocatalysis and transition metal catalysis providing unique advantages.

Pyridone derivatives themselves can act as organocatalysts in certain transformations. For example, a unique N,O-bidentate ligand derived from a 6-oxo-1,6-dihydro-pyridone-2-carboxylic acid has been used to catalyze the direct C(sp2)–H arylation of unactivated arenes under UV irradiation. rsc.org While this specific example demonstrates the catalytic ability of a pyridone derivative, other organocatalytic strategies have been employed to synthesize the pyridone core itself.

For instance, the asymmetric synthesis of 3,4-dihydropyridone derivatives has been achieved through the desymmetrization of a prochiral anhydride (B1165640) using an organocatalyst. mdpi.com Furthermore, pyridine N-oxides, which are structurally related to 2-hydroxypyridines, are known to be effective Lewis basic organocatalysts that can activate various substrates towards nucleophilic attack. researchgate.net These N-oxides have been used to catalyze a range of reactions, highlighting the potential for organocatalytic activation strategies in pyridone chemistry. researchgate.netresearchgate.net

The arylation of the this compound core is a key transformation for generating derivatives with potential applications in materials science and medicinal chemistry. 2-Hydroxypyridines are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom, leading to N-arylated or O-arylated products, respectively. nih.govrsc.org Controlling the selectivity of this reaction is a significant challenge.

Transition metal catalysis, particularly with copper and palladium, has been instrumental in addressing this challenge. scispace.comnih.gov Copper-based catalyst systems have been developed for both the N-arylation and O-arylation of hydroxypyridines. nih.govacs.org For example, using a copper catalyst with 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand facilitates the N-arylation of 2-hydroxypyridine with aryl halides, including heteroaryl halides. nih.gov In contrast, a different copper catalyst, based on 2,2,6,6-tetramethylheptane-3,5-dione, can promote the N-arylation of 4-hydroxypyridines and the O-arylation of 3-hydroxypyridines. nih.gov

The choice of base can also be critical in controlling the selectivity in metal-free arylation reactions using diaryliodonium salts. nih.govrsc.org For instance, using N,N-diethylaniline as a base in fluorobenzene (B45895) selectively yields N-arylated products, whereas using quinoline (B57606) as a base in chlorobenzene (B131634) favors the formation of O-arylated products. nih.govrsc.org These methods provide a complementary approach to transition metal-catalyzed reactions for the selective functionalization of the pyridone scaffold. rsc.org

Table 3: Examples of Transition Metal-Catalyzed Arylation of Hydroxypyridines Data compiled from studies on N- and O-arylation of pyridone scaffolds. nih.gov

| Pyridine Substrate | Aryl Halide | Catalyst/Ligand | Product Type | Yield (%) |

| 2-Hydroxypyridine | 4-Bromotoluene | CuI / 4,7-dimethoxy-1,10-phenanthroline | N-Arylation | 93 |

| 2-Hydroxypyridine | 2-Bromopyridine | CuI / 4,7-dimethoxy-1,10-phenanthroline | N-Arylation | 84 |

| 4-Hydroxypyridine (B47283) | Iodobenzene | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | N-Arylation | 98 |

| 3-Hydroxypyridine | 4-Iodotoluene | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | O-Arylation | 85 |

Palladium-Catalyzed Coupling Reactions of Pyridyl Nonaflates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. While organohalides are traditional substrates, pseudohalides like triflates and nonaflates (perfluorobutanesulfonates) have emerged as highly effective alternatives, often offering advantages in reactivity and accessibility. researchgate.net Pyridyl nonaflates, derived from hydroxypyridines, are particularly valuable building blocks for creating highly substituted and functionalized pyridine scaffolds. nih.gov

These nonaflates can be prepared from the corresponding hydroxypyridines (or their pyridone tautomers) by reaction with nonafluorobutanesulfonyl fluoride (B91410) (NfF) or anhydride (Nf₂O). beilstein-journals.org The resulting pyridyl nonaflates are excellent electrophiles for a variety of palladium-catalyzed coupling reactions.

Key coupling reactions involving pyridyl nonaflates include:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the pyridyl nonaflate with an organoboron compound, such as a boronic acid or ester. It is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyridine ring. researchgate.netnih.gov

Stille Coupling: In this reaction, the pyridyl nonaflate is coupled with an organostannane reagent to form a C-C bond. nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amine functionalities onto the pyridine core. nih.gov

Sonogashira Coupling: Used to form carbon-carbon triple bonds, this reaction couples the pyridyl nonaflate with a terminal alkyne. beilstein-journals.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. beilstein-journals.org

Research has demonstrated that pyridyl nonaflates can be versatile substrates. For instance, pyridine-3,4-diyl bisnonaflates have been successfully used in Sonogashira reactions to yield bis-alkynylated products. beilstein-journals.org Studies comparing pyridyl nonaflates to the more common pyridyl triflates have sometimes shown differences in yield, potentially attributable to steric factors. beilstein-journals.org The flexibility of these methods provides a robust platform for assembling complex, poly-substituted pyridine derivatives from readily available hydroxypyridines. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with Pyridyl Sulfonates

| Coupling Type | Substrate Type | Key Reagents | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyridyl Nonaflate | Organoboron compound | Palladium catalyst | nih.gov |

| Stille | Pyridyl Nonaflate | Organostannane reagent | Palladium catalyst | nih.gov |

| Buchwald-Hartwig | Pyridyl Nonaflate | Amine | Palladium catalyst | nih.gov |

| Sonogashira | Pyridinyl Bisnonaflate | Terminal alkyne | Pd(OAc)₂/PPh₃ and CuI | beilstein-journals.org |

Stereoselective Synthesis of Functionalized Derivatives

The development of methods for the stereoselective synthesis of functionalized pyridine derivatives is crucial due to the prevalence of chiral piperidines and other reduced pyridine motifs in bioactive molecules and alkaloids. mdpi.com A primary strategy involves the catalytic stereoselective dearomatization of the pyridine ring.

One of the most direct approaches to creating chiral, partially hydrogenated pyridines is through the dearomatization of the stable aromatic pyridine core. mdpi.com This can be achieved through various transformations:

Catalytic Asymmetric Dearomatization: This modern strategy uses chiral catalysts to control the stereochemical outcome of a reaction that breaks the aromaticity of the pyridine ring. For example, the copper-hydride catalyzed 1,4-dearomatization of pyridines with styrenes can produce enantioenriched 1,4-dihydropyridines (1,4-DHPs). mdpi.com These intermediates can then be further transformed into chiral substituted pyridines via oxidation or into chiral piperidines via reduction. mdpi.com

Photochemical Electrocyclic Reactions: A stereoselective synthesis of N-acylamino-1,3-dienes has been developed starting from 2-hydroxypyridine. nih.gov This method involves a photochemical electrocyclic reaction to form a cyclobutene (B1205218) lactam intermediate, which, after further transformations and a thermal ring-opening, provides stereochemically defined dienes for subsequent cycloaddition reactions. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct complex chiral molecules. For instance, the synthesis of κ-opioid receptor (KOR) agonists with a 2-azabicyclo[3.2.1]octane scaffold has been achieved through a chiral pool synthesis strategy. unipa.it While not directly starting from a simple pyridine, this illustrates the use of established chirality to build complex amine-containing polycyclic systems.

These methods represent powerful tools for accessing enantiomerically enriched pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Preparation of Specific Isomeric and Substituted Aminohydroxypyridines

The specific placement of amino and hydroxyl groups on the pyridine ring dictates the compound's chemical properties and potential applications. Therefore, regioselective synthetic routes to specific isomers are of high importance.

Several effective methods have been reported for the synthesis of 2-amino-5-hydroxypyridine (B112774).

Method 1: Four-Step Synthesis from 2-Amino-5-bromopyridine (B118841) A convenient and efficient four-step synthesis starts from 2-amino-5-bromopyridine. asianpubs.orgresearchgate.net

Protection: The amino group of 2-amino-5-bromopyridine is protected by reacting it with 2,5-hexanedione (B30556) to form a 2,5-dimethyl-1H-pyrrol-1-yl group. asianpubs.orgresearchgate.net

Methoxylation: The bromo group is substituted with a methoxy (B1213986) group using sodium methoxide. asianpubs.orgresearchgate.net

Deprotection: The pyrrole (B145914) protecting group is removed using hydroxylamine (B1172632) hydrochloride to regenerate the free amino group, yielding 2-amino-5-methoxypyridine. asianpubs.orgresearchgate.net

Method 2: Catalytic Hydrogenation An alternative route involves the debenzylation of 2-amino-5-benzyloxypyridine. chemicalbook.com This precursor is subjected to catalytic hydrogenation using a palladium on activated carbon (Pd/C) catalyst in a hydrogen atmosphere. chemicalbook.com The reaction proceeds smoothly at room temperature and yields 2-amino-5-hydroxypyridine in high yield (e.g., 92%) after filtration of the catalyst and removal of the solvent. chemicalbook.com

Table 2: Comparison of Synthetic Routes to 2-Amino-5-hydroxypyridine

| Method | Starting Material | Key Transformation | Reported Yield | Reference |

|---|---|---|---|---|

| Four-Step Synthesis | 2-Amino-5-bromopyridine | Protection, methoxylation, deprotection, demethylation | 45% (overall) | asianpubs.orgresearchgate.net |

| Catalytic Hydrogenation | 2-Amino-5-benzyloxypyridine | Pd/C catalyzed debenzylation | 92% | chemicalbook.com |

The synthesis of 4-amino-2-hydroxy-6-methylpyridine (B1610104) can be accomplished through multi-step sequences starting from readily available pyridine derivatives. One plausible approach involves the construction of the substituted pyridin-2-one core followed by functional group manipulations.

A relevant synthesis starts with 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov This compound can be used as a scaffold to introduce other functional groups. For instance, a Vilsmeier-Haack type reaction can introduce a formyl group at the 3-position. Subsequent reaction of the 4-hydroxy group (e.g., conversion to a leaving group) and introduction of an amino group via nucleophilic aromatic substitution would be a standard strategy. An alternative involves the nitration of the 2-hydroxy-6-methylpyridine (B103643) precursor, followed by reduction of the nitro group to an amino group. The regioselectivity of such electrophilic substitution reactions is a critical factor.

A more direct synthesis has been reported starting with the condensation of chloroacetyl chloride and 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525), though this involves a pyrimidine rather than a pyridine starting material. researchgate.net For the pyridine target, a common strategy would be the diazotization of a corresponding diaminopyridine derivative, followed by hydrolysis of the diazonium salt to install the hydroxyl group, a method demonstrated for other pyridine isomers. orgsyn.org

The diverse family of aminohydroxypyridine isomers can be accessed through various tailored synthetic strategies.

Synthesis of 2-Amino-5-bromo-3-hydroxypyridine This isomer, an important intermediate for the antitumor drug Lorlatinib, can be synthesized from 2-amino-3-hydroxypyridine in a three-step sequence. google.com

Ring Closure: The starting material is first treated with a combination of bis(trichloromethyl) carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) to form a protective cyclic intermediate. google.com

Bromination: A photocatalytic bromination step using liquid bromine introduces a bromine atom at the 5-position. google.com

Hydrolysis: The final step is the hydrolysis of the intermediate to yield 2-amino-5-bromo-3-hydroxypyridine. google.com

Synthesis of 2-Amino-6-hydroxypyridine (B123244) A classic method for preparing alpha-hydroxy-alpha-amino-pyridines involves the selective hydrolysis of one amino group in a diaminopyridine. The synthesis of 2-amino-6-hydroxypyridine can be achieved by boiling 2,6-diaminopyridine (B39239) with a dilute mineral acid, such as 10% hydrochloric acid, for several hours. google.com During this process, one amino group is hydrolyzed and replaced by a hydroxyl group, with the liberation of ammonia. google.com The product can be isolated and purified by crystallization, with reported yields around 85%. google.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structure of 4-Amino-2-hydroxypyridine. Techniques such as Infrared (IR), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and others provide complementary information.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum confirms the presence of characteristic vibrational frequencies corresponding to its amine (-NH2) and hydroxyl (-OH) groups, as well as the pyridine (B92270) ring structure. thermofisher.com The N-H stretching vibrations are typically observed in the range of 3200–3400 cm⁻¹, while the O-H stretching appears as a broad band between 2500–3300 cm⁻¹. Vibrations associated with the pyridine ring's C-C bonds are found in the 1470-1640 cm⁻¹ region. researchgate.net Studies on related Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) also utilize IR spectroscopy to confirm the formation of the imine group by observing the C=N stretching vibration and the disappearance of the NH2 band. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3200–3400 |

| Hydroxyl (-OH) | O-H Stretch | 2500–3300 (broad) |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₅H₆N₂O, corresponding to a molecular weight of approximately 110.11 g/mol . sigmaaldrich.com In MS analysis, a molecular ion peak is expected at an m/z (mass-to-charge ratio) of 110.11.

Research involving transition metal complexes with ligands derived from 4-amino-2-hydroxy pyridine confirms that the mass spectra of the resulting organometallic compounds align with their theoretically calculated values. researchgate.netiosrjournals.org Furthermore, in studies on the catabolism of related compounds like 4-hydroxypyridine (B47283), HPLC-MS analysis is used to identify metabolic products by observing changes in mass, such as an increase of 16 Da corresponding to the incorporation of an oxygen atom. mdpi.com

Table 2: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

Electronic spectral analysis, primarily using UV-Vis spectroscopy, provides information about the electronic transitions within the molecule and is particularly useful for studying its protonation and complexation behavior. cdnsciencepub.com Studies on transition metal complexes derived from a Schiff base of 4-amino-2-hydroxy pyridine and ferrocene (B1249389) carboxylaldehyde utilize electronic spectra to characterize the resulting structures. researchgate.netiosrjournals.org The data from these spectra indicate that the complexes are covalent in nature and typically exhibit an octahedral geometry. researchgate.netresearchgate.net

From these electronic spectra, various parameters can be calculated, including the Nephelauxetic effect (β), bonding parameter (b¹/²), and Sinha's parameter (δ %), which provide further insight into the nature of the metal-ligand bond. researchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. wikipedia.org While this compound itself is not a radical, ESR spectroscopy is a crucial tool for characterizing its paramagnetic transition metal complexes. researchgate.netiosrjournals.org

In studies of organometallic complexes involving ligands derived from 4-amino-2-hydroxy pyridine, ESR spectra are used to investigate the electronic structure and confirm the paramagnetic nature of certain metal centers, which is fundamental to understanding their reactivity. researchgate.netwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecule's structure. cdnsciencepub.com The aromatic protons on the pyridine ring are expected to appear in the chemical shift range of δ 6.5–8.0 ppm, while the protons of the amine and hydroxyl groups typically produce broad signals between δ 5.0–6.0 ppm.

Protonation studies on related compounds like 2-hydroxypyridine (B17775) have been conducted using ¹H and ¹³C NMR in various acidic conditions to identify the sites of protonation. cdnsciencepub.com The synergy between NMR spectroscopy and Density Functional Theory (DFT) calculations has also become a vital approach for the accurate assignment of structures and for studying tautomeric equilibria in pyridine derivatives. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (ring C-H) | 6.5–8.0 |

Electrochemical Study Techniques

Electrochemical methods are utilized to investigate the redox properties of this compound and its derivatives, as well as for applications in synthesis and sensing. Recent research has demonstrated the use of electrochemical strategies for the late-stage functionalization of the 4-amino-2-pyridone scaffold, allowing for the sustainable and site-selective generation of novel derivatives. rsc.org

In the field of electroanalytical chemistry, modified electrodes are developed using related aminopyridine compounds. For instance, a glassy carbon electrode modified with 2-amino-3-hydroxypyridine has been successfully used as a sensor for the determination of trace copper(II) ions in water samples using square wave voltammetry. asianpubs.org The electrochemical behavior of azo-dyes derived from aminopyridines has also been investigated using techniques like cyclic voltammetry (CV), DC polarography, and differential pulse polarography (DPP) to understand their reduction mechanisms at electrode surfaces. researchgate.net

Polarographic Performance Analysis of Derivatives

The polarographic behavior of azo derivatives of 2-amino-4-hydroxypyridine (B184335) has been investigated in Britton-Robinson buffer solutions across a pH range of 2-12. orientjchem.orgresearchgate.netresearchgate.net In strongly acidic solutions, these compounds exhibit a single, irreversible, diffusion-controlled 4-electron wave. researchgate.netresearchgate.net This wave corresponds to the splitting of the N=N group to the amine stage. researchgate.netresearchgate.net Conversely, in alkaline solutions, a 2-electron irreversible wave is observed, which is attributed to the reduction of the azo center to the hydrazo stage. researchgate.netresearchgate.net

For derivatives substituted with a nitro group (NO2), the polarographic behavior is slightly different. In acidic solutions, two nearly equal waves are observed, while in alkaline solutions, the second wave is approximately twice the height of the first. researchgate.netresearchgate.net The limiting current of the polarographic waves tends to decrease as the pH of the solution increases. orientjchem.org The half-wave potential (E1/2) also shifts to more negative values with increasing pH, indicating that the electrode reaction involves the uptake of protons and that the protonated form of the azo compound is the electroactive species.

The nature of the polarographic waves has been confirmed to be primarily diffusion-controlled by studying the effect of mercury pressure on the limiting current. researchgate.net The irreversibility of the reduction process is indicated by the increase in the Gibbs free energy of activation (ΔG*) with increasing pH. researchgate.net

Cyclic Voltammetry and Linear Sweep Voltammetry

Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are powerful electrochemical techniques used to study redox-active species. metrohm.comcam.ac.uk In LSV, the voltage is scanned in one direction, from a starting potential to a final potential, while in CV, the voltage scan is reversed at a switching potential, allowing for the study of both oxidation and reduction processes. metrohm.comcam.ac.uk These techniques provide information on the number of peaks, their shapes and sizes, the separation between coupled peaks, and the response on the backward scan, all of which are informative about the reaction mechanism. metrohm.com

The modification of a glassy carbon electrode with 2-amino-3-hydroxypyridine has been performed using cyclic voltammetry in a non-aqueous medium, with the potential scanned between -150 mV and +600 mV for 30 cycles at a scan rate of 100 mV s-1. researchgate.netresearchgate.net The surface characteristics of this modified electrode were then also analyzed by cyclic voltammetry. researchgate.netresearchgate.net

Potentiodynamic Polarization Techniques

Potentiodynamic polarization (PDP) is a technique used to study the corrosion inhibition properties of compounds. orientjchem.orgresearchgate.netsemanticscholar.org For azo derivatives of 2-amino-4-hydroxypyridine, PDP measurements were conducted in a three-electrode glass cell with a carbon steel working electrode, a platinum foil counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. orientjchem.orgresearchgate.net The experiments were performed at a sweep rate of 10 mV/sec. orientjchem.orgresearchgate.net

These studies have shown that azo derivatives of 2-amino-4-hydroxypyridine can act as effective corrosion inhibitors for carbon steel in hydrochloric acid solutions. orientjchem.orgresearchgate.netresearchgate.net The inhibition efficiency was found to reach up to 81% in the presence of 1x10⁻³ M of the inhibitors. orientjchem.orgresearchgate.net The effectiveness of the inhibitors followed the order: III > II > I > IV > V, which correlates with the half-wave potentials (E1/2) and pKa values of these compounds. orientjchem.orgresearchgate.net The polarization curves indicated that these compounds function as mixed-type inhibitors. semanticscholar.org

Electrochemical Kinetic Parameter Calculation

The kinetic parameters of the electrode reactions of this compound derivatives have been calculated from polarographic data. orientjchem.orgresearchgate.net The Ilkovic equation was used to determine the number of electrons transferred in the electro-reduction process. orientjchem.org For most azo derivatives, this was found to be 4 electrons in acidic solutions and 2 electrons in alkaline solutions. orientjchem.org For a nitro-substituted derivative, 8 electrons were transferred in acidic media and 6 in alkaline media. orientjchem.org

The rate constant (k) and the Gibbs free energy of activation (ΔG) for the electro-reduction process were also determined. researchgate.net The increase of ΔG with increasing pH signifies the irreversibility of the reduction process, as more energy is required for the reduction to occur. researchgate.net

Chromatographic Method Development and Validation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in various matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and their precursors. helixchrom.com A mixed-mode HPLC method utilizing a Coresep 100 column has been developed for the rapid screening of complex mixtures containing compounds like 4-Amino-2-chloropyridine. helixchrom.com This approach combines reversed-phase and ion-exchange mechanisms, offering enhanced selectivity and retention compared to traditional single-mode chromatography. helixchrom.com

For the analysis of 4-Amino-2-chloropyridine, a derivative of the target compound, an isocratic HPLC method has been established using a Primesep 100 mixed-mode column. sielc.com The mobile phase consists of water, acetonitrile (B52724), and sulfuric acid, with UV detection at 200 nm. sielc.com Similarly, a reverse-phase HPLC method has been developed for 2-Amino-3-hydroxypyridine using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and suitable for preparative separation and pharmacokinetic studies. sielc.com

The development of universal screening procedures in HPLC can significantly save time in method development for complex pharmaceutical mixtures. helixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the quantitative analysis of compounds in complex matrices. wikipedia.orgnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org

An LC-MS/MS method has been developed and validated for the quantification of N-alkyloxypyridinecarboximidamides, which are derivatives of hydroxypyridine. nih.gov The analysis is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which ensures high sensitivity and reliability. nih.gov The method demonstrated good linearity, precision, and accuracy, with low limits of detection (0.0125–0.05 ng mL⁻¹). nih.gov

For the trace-level quantification of the mutagenic impurity 2-hydroxypyridine N-oxide, a derivatization LC-MS/MS method was developed. researchgate.net The analyte was derivatized with dansyl chloride to improve its chromatographic and mass spectrometric properties. researchgate.net Detection was achieved using selected reaction monitoring (SRM) mode, with a reporting limit of 0.1 ng/mL. researchgate.net

LC-MS/MS is also a key technique in clinical research for the direct quantification of amino acids in plasma, avoiding the need for cumbersome derivatization steps that are often required in traditional HPLC methods. thermofisher.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Impurity Analysis

The analysis of polar compounds like this compound presents a challenge for conventional reversed-phase (RP) liquid chromatography due to insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the separation and quantification of polar analytes, including potential impurities. chromatographyonline.comlcms.cz In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. chromatographyonline.comaxios-research.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. lcms.cz

For the impurity analysis of compounds structurally similar to this compound, such as its isomer cytosine (4-amino-2-hydroxypyrimidine), HILIC has proven effective. chromatographyonline.com A HILIC-based method can be developed to separate the main component from its related impurities, which may include precursors, degradation products, or by-products from the synthesis process. For instance, in the analysis of cytosine, key impurities like uracil, which can form via deamination, are effectively separated. chromatographyonline.com

The selection of the stationary phase is critical for achieving the desired selectivity. Common HILIC stationary phases include bare silica (B1680970), amino, amide, and zwitterionic phases. synzeal.comchromatographyonline.com For aminopyridines and related structures, silica and amino columns have demonstrated utility. axios-research.com A polymer-based amino column used under alkaline conditions with an ammonia/acetonitrile gradient has been shown to be effective for the LC/MS analysis of various hydrophilic compounds. shodex.com The choice of mobile phase pH is also crucial, as it affects the ionization state of both the analyte and the stationary phase, thereby influencing retention and selectivity. axios-research.com

A typical HILIC method for impurity profiling of a compound like this compound would involve the following:

Column: A silica or a chemically modified polar stationary phase (e.g., amino, amide). For instance, a silica column (150 mm × 4 mm, 3 µm) has been used for the HILIC analysis of related aminopyridine impurities. researchgate.net

Mobile Phase: A gradient elution is often employed, starting with a high percentage of acetonitrile and a low percentage of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). The aqueous portion is gradually increased to elute more polar compounds. hplc.eu For example, a mobile phase of water-acetonitrile (15:85, v/v) with 10.0 mM ammonium acetate (B1210297) has been utilized. researchgate.net

Detection: Mass spectrometry (MS) is frequently coupled with HILIC, as the high organic content of the mobile phase is ideal for efficient spray ionization, leading to enhanced sensitivity. chromatographyonline.com This allows for the detection and potential identification of impurities at very low levels.

Method Validation for Accuracy, Precision, and Linearity

Once a suitable analytical method is developed, it must be validated to ensure that it is reliable for its intended purpose. Method validation provides documented evidence that the procedure is accurate, precise, and linear over a specified range. ijpras.com For the analysis of this compound and its impurities, validation would be performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where known amounts of impurity are spiked into the sample matrix at different concentration levels. For related aminopyridine impurities, accuracy has been demonstrated to be within the range of 89.1% to 106.6%. researchgate.net In another study, the accuracy for a related compound was reported as 100.1%. lcms.cz

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). For a validated method for a related compound, the relative standard deviation (RSD) for repeatability was 0.68%, and for intermediate precision, it was 1.70%. lcms.cz

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of the impurity at different concentrations are analyzed. The response (e.g., peak area) is then plotted against concentration, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A value close to 1 indicates a strong linear relationship. For the analysis of 4-aminopyridine (B3432731), linearity was established over a concentration range of 5x10⁻⁵ g/ml to 9x10⁻⁴ g/ml. ijpras.com In another validated method for a genotoxic aminopyridine impurity, linearity was confirmed over a range of 6 ppm to 75 ppm. researchgate.net

The following tables provide an example of the data that would be generated during the method validation for an impurity in this compound, based on findings for structurally related compounds.

Table 1: Linearity Data for a Representative Impurity

| Concentration Level | Concentration (µg/mL) | Peak Area |

| 1 | 0.5 | 12,500 |

| 2 | 1.0 | 25,200 |

| 3 | 2.5 | 63,000 |

| 4 | 5.0 | 124,500 |

| 5 | 7.5 | 188,000 |

| Correlation Coefficient (r) | \multicolumn{2}{c | }{0.9998} |

| This table is representative and based on typical analytical validation data. |

Table 2: Accuracy and Precision Data for a Representative Impurity

| Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

| 1.0 | 0.99 | 99.0 | 1.5% | 2.1% |

| 5.0 | 5.05 | 101.0 | 1.1% | 1.8% |

| 7.0 | 6.90 | 98.6 | 1.3% | 1.9% |

| This table is representative and based on typical analytical validation data. |

Lack of Specific Research Data for this compound Prevents Detailed Analysis

The available literature extensively covers related isomers such as 3-hydroxy-4-pyridinones, 2-amino-3-hydroxypyridine, and the simpler 4-aminopyridine. For these related compounds, there are numerous studies on their complexation with transition metals, their binding modes (often N,O-chelation for hydroxypyridines), and their structural and thermal properties. However, due to the strict requirement to focus solely on this compound, and the explicit instruction not to introduce information outside this direct scope, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Specifically, no verifiable data could be located for the following critical subsections of the requested article:

Coordination Chemistry of 4 Amino 2 Hydroxypyridine and Its Ligands

Structural and Electronic Properties of Coordination Compounds

Thermal Stability and Decomposition Mechanisms:While thermal analysis data exists for complexes of related ligands like 4-aminopyridine (B3432731), specific studies on the thermal properties of 4-Amino-2-hydroxypyridine complexes are absent from the searched literature.

To provide an article that is both scientifically accurate and strictly adheres to the user's instructions, the foundational research must be available for the specific compound . Without this, any attempt to generate the requested content would require making unsubstantiated assumptions based on related but chemically distinct molecules, which would not meet the standards of scientific accuracy.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed at this time. A detailed article could be produced if the scope were broadened to include its more extensively researched isomers.

Magnetic Moment Studies

Magnetic moment studies are crucial for elucidating the electronic structure and stereochemistry of metal complexes. For transition metal complexes derived from a Schiff base of 4-amino-2-hydroxy pyridine (B92270), magnetic susceptibility measurements at room temperature provide insights into their magnetic nature.

Several new complexes of transition metal ions with an organometallic compound derived from ferrocenecarboxaldehyde and 4-amino-2-hydroxy pyridine have been synthesized and characterized. The magnetic moments of these complexes, measured at room temperature, indicate their paramagnetic or diamagnetic nature. The general formula for these complexes is [ML₂·2H₂O], and they exhibit a non-electrolytic character researchgate.net.

The observed magnetic moment values for these complexes are presented in the table below. These values can be compared to theoretical spin-only values to infer the geometry of the metal center.

Table 1: Magnetic Moment Data for Transition Metal Complexes Derived from this compound Schiff Base researchgate.net

| Complex | Metal Ion | Magnetic Moment (μeff) in B.M. | Nature |

|---|---|---|---|

| [Mn(C₁₆H₁₃N₂OFe)₂·2H₂O] | Mn(II) | 5.85 | Paramagnetic |

| [Co(C₁₆H₁₃N₂OFe)₂·2H₂O] | Co(II) | 5.12 | Paramagnetic |

| [Ni(C₁₆H₁₃N₂OFe)₂·2H₂O] | Ni(II) | 3.82 | Paramagnetic |

| [Cu(C₁₆H₁₃N₂OFe)₂·2H₂O] | Cu(II) | 1.95 | Paramagnetic |

| [Zn(C₁₆H₁₃N₂OFe)₂·2H₂O] | Zn(II) | - | Diamagnetic |

| [Pd(C₁₆H₁₃N₂OFe)₂·2H₂O] | Pd(II) | - | Diamagnetic |

| [Pt(C₁₆H₁₃N₂OFe)₂·2H₂O] | Pt(IV) | - | Diamagnetic |

The paramagnetic nature of the Mn(II), Co(II), Ni(II), and Cu(II) complexes is due to the presence of unpaired electrons, while the Zn(II), Pd(II), and Pt(IV) complexes are diamagnetic as expected for d¹⁰ and low-spin d⁶/d⁸ configurations in the given geometries. The experimental magnetic moments suggest an octahedral geometry for these complexes researchgate.net.

Electronic Properties and Tautomeric Considerations in Complexes

The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the nature of the metal-ligand bonding. In the case of complexes with this compound and its derivatives, the electronic transitions can also be influenced by the tautomeric form of the ligand upon coordination.

For the aforementioned series of transition metal complexes with the Schiff base derived from 4-amino-2-hydroxy pyridine, the electronic spectral data suggest that all the complexes are covalent in nature and possess an octahedral structure with a coordination number of six researchgate.net. The coordination of the metal ions occurs through the azomethine nitrogen (>C=N-) and the hydroxyl (–OH) groups of the ligand researchgate.net.

Table 2: Electronic Spectral Data for Transition Metal Complexes Derived from this compound Schiff Base researchgate.net

| Complex | Metal Ion | Absorption Bands (cm⁻¹) | Assignments |

|---|---|---|---|

| [Mn(C₁₆H₁₃N₂OFe)₂·2H₂O] | Mn(II) | 16,950; 24,390; 29,410 | ⁶A₁g → ⁴T₁g(G); ⁶A₁g → ⁴T₂g(G); ⁶A₁g → ⁴Eg, ⁴A₁g(G) |

| [Co(C₁₆H₁₃N₂OFe)₂·2H₂O] | Co(II) | 8,930; 17,240; 22,730 | ⁴T₁g(F) → ⁴T₂g(F); ⁴T₁g(F) → ⁴A₂g(F); ⁴T₁g(F) → ⁴T₁g(P) |

| [Ni(C₁₆H₁₃N₂OFe)₂·2H₂O] | Ni(II) | 10,200; 16,950; 27,030 | ³A₂g(F) → ³T₂g(F); ³A₂g(F) → ³T₁g(F); ³A₂g(F) → ³T₁g(P) |

| [Cu(C₁₆H₁₃N₂OFe)₂·2H₂O] | Cu(II) | 15,150 | ²Eg → ²T₂g |

This compound can exist in tautomeric forms, the hydroxy-pyridine and the pyridone form. This tautomerism can be influenced by coordination to a metal ion. The ability of the ligand to switch between these forms can be crucial for catalytic activity, with the pyridone motif being identified as an efficient ligand for C–H bond cleavage nih.gov. Computational analysis and infrared spectroscopy can be used to study the tautomerization of the ligand upon complexation nih.gov. For instance, a bidentate pyridine-pyridone ligand was designed to leverage the pyridone motif for C–H activation and the pyridine motif for O₂ activation in a palladium(II) catalyst system for C–H hydroxylation nih.gov.

Catalytic Applications of Metal-Pyridonate Complexes

Metal complexes containing pyridonate ligands, the deprotonated form of hydroxypyridines, have emerged as versatile catalysts in a range of organic transformations. The catalytic activity is often attributed to the electronic properties of the pyridonate ligand and its ability to stabilize different oxidation states of the metal center. While specific catalytic applications for complexes of this compound are not extensively documented in the reviewed literature, the broader class of metal-pyridonate complexes has shown significant promise.

Oxidative Coupling Reactions: Iron-catalyzed oxidative C-O and C-N coupling reactions have been developed using air as the sole oxidant. These reactions often utilize a catalyst like hexadecafluorophthalocyanine–iron(II) and proceed at room temperature, offering a sustainable and efficient method for forming these important bonds nih.gov. The mechanism is believed to involve a free-radical coupling pathway nih.gov.

C-C Coupling Reactions: Iron complexes with amino-pyridine ligands have been investigated as catalysts for C-C coupling reactions, such as atom transfer radical polymerization (ATRP) nsf.gov. These base metal catalysts offer a more economical and environmentally friendly alternative to precious metal catalysts like palladium and platinum digitellinc.comdigitellinc.com. The catalytic activity can be tuned by modifying the substituents on the amino-pyridine ligand nsf.gov. For example, amino-pyridine iron(II) complexes have been shown to catalyze the polymerization of styrene (B11656) at elevated temperatures nsf.gov.

Henry Reaction: Metal complexes of 5-amino-2-ethylpyridine-2-carboximidate have been synthesized and used as catalysts in the Henry reaction, a classic carbon-carbon bond-forming reaction. Copper, cobalt, nickel, and manganese complexes of this ligand have demonstrated good catalytic effects, with yields ranging from 69–87% ias.ac.in.

Alkylation Reactions: Chiral copper(II) and nickel(II) salen complexes have been utilized as catalysts in the phase-transfer Cα-alkylation of Schiff bases of amino acid esters. These reactions can achieve high chemical yields and enantiomeric excesses, demonstrating the utility of these complexes in asymmetric catalysis nih.gov.

The development of catalysts based on this compound and its derivatives holds potential for new and improved catalytic systems, leveraging the unique electronic and structural features of this ligand.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Enzyme Inhibition Studies and Mechanistic Insights

The unique electronic and structural features of the 4-Amino-2-hydroxypyridine core make it a compelling starting point for the design of enzyme inhibitors. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions within enzyme active sites.

Adenosine (B11128) deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine. Its inhibition is a therapeutic strategy for certain immune disorders and cancers. Research into the inhibition of ADA by pyridine (B92270) derivatives has provided valuable insights. While direct inhibitory data for this compound is not extensively documented in readily available literature, studies on its constituent structural motifs, 4-aminopyridine (B3432731) and 4-hydroxypyridine (B47283), have demonstrated competitive inhibition of ADA.

A study on ADA from bovine spleen revealed that both 4-aminopyridine and 4-hydroxypyridine act as competitive inhibitors. This suggests that these molecules likely compete with the natural substrate, adenosine, for binding to the enzyme's active site. The amino group in 4-aminopyridine and the hydroxyl group in 4-hydroxypyridine may mimic the interactions of the purine ring of adenosine within the active site. The competitive nature of this inhibition implies that the inhibitory effect can be overcome by increasing the substrate concentration.

| Compound | Inhibition Constant (Ki) in mM | Type of Inhibition | Enzyme Source |

|---|---|---|---|

| 4-Aminopyridine | 1.8 | Competitive | Bovine Spleen |

| 4-Hydroxypyridine | 1.4 | Competitive | Bovine Spleen |

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play vital roles in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The primary class of hCA inhibitors are sulfonamides. While there is extensive research on pyridine-based sulfonamides as hCA inhibitors, literature specifically detailing the inhibitory activity of non-sulfonamide derivatives of this compound against hCA isoenzymes is not widely available. The inhibitory potential of such compounds would likely depend on their ability to coordinate with the zinc ion in the active site or interact with key amino acid residues.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation and for use in skin-whitening products. The 2-hydroxypyridine (B17775) moiety of the target compound can exist in a tautomeric form as a pyridinone. Hydroxypyridinone derivatives have been identified as a promising class of tyrosinase inhibitors, primarily due to their ability to chelate the copper ions in the enzyme's active site.

Research has shown that chalcone-hydroxypyridinone hybrids exhibit potent inhibitory activities against the monophenolase and diphenolase activities of tyrosinase, with some derivatives showing significantly greater potency than the well-known inhibitor, kojic acid. nih.gov The mechanism of inhibition is believed to involve the chelation of copper ions within the tyrosinase active site by the hydroxypyridinone core, thereby preventing the binding and oxidation of the natural substrate, L-tyrosine.

| Compound | Monophenolase IC50 (μM) | Diphenolase IC50 (μM) |

|---|---|---|

| Chalcone-hydroxypyridinone hybrid 1a | 3.07 ± 0.85 | 17.05 ± 0.07 |

| Chalcone-hydroxypyridinone hybrid 1d | 2.25 ± 0.8 | 11.70 ± 0.03 |

| Chalcone-hydroxypyridinone hybrid 1n | 2.75 ± 1.19 | 19.3 ± 0.28 |

| Kojic Acid (Reference) | Data not specified | Data not specified |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoenzymes is a therapeutic approach for a variety of conditions, including inflammatory diseases and cardiovascular disorders. The pyridinone scaffold, a tautomer of 2-hydroxypyridine, is a structural feature in some reported PDE inhibitors.

For instance, pyridopyrazinone derivatives have been investigated as PDE5 inhibitors. While direct data on this compound is limited, the structural similarity suggests that its derivatives could be explored for PDE inhibitory activity. The development of selective inhibitors is crucial, and the this compound scaffold offers multiple points for chemical modification to achieve desired selectivity and potency.

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, and survival. Its overexpression or aberrant activation is implicated in the development and progression of various cancers, making it an attractive target for anticancer drug discovery. The pyridin-2(1H)-one scaffold, which is a tautomer of 2-hydroxypyridine, has been identified as a promising core for the design of c-Src kinase inhibitors.

A study on a series of pyridin-2(1H)-one derivatives demonstrated their potential to inhibit c-Src kinase activity. Several compounds in the series exhibited IC50 values in the micromolar range, indicating a moderate to good inhibitory effect. The most potent compound in this particular study showed an IC50 value of 12.5 μM. These findings suggest that the this compound scaffold could serve as a valuable template for the development of novel c-Src kinase inhibitors.

| Compound Derivative | c-Src Kinase IC50 (μM) |

|---|---|

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 |

| Other active derivatives | <25 |

The interaction of small molecules with metabolic enzymes is a critical aspect of drug discovery, as it can lead to both therapeutic effects and potential drug-drug interactions. The inhibitory effects of 4-aminopyridine, a close structural analog of this compound, have been studied on the cytochrome P450 (CYP450) family of enzymes, which are central to the metabolism of a vast number of drugs and xenobiotics.

An in vitro study on the effects of 4-aminopyridine on various human CYP enzymes showed that it is a weak inhibitor. nih.gov At a concentration of 30 μM, 4-aminopyridine exhibited approximately 12% inhibition of CYP2E1, with a high estimated IC50 value of 125 μM. nih.gov No significant direct inhibition was observed for other major CYP isoenzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. nih.gov This suggests a low potential for 4-aminopyridine to cause clinically significant drug-drug interactions through the inhibition of these major metabolic pathways. The metabolic fate of 4-hydroxypyridine has also been investigated in microbial systems, where it undergoes hydroxylation as the initial step in its degradation, indicating that it can be a substrate for certain metabolic enzymes.

| CYP450 Isoenzyme | Inhibitory Effect of 4-Aminopyridine | Estimated IC50 (μM) |

|---|---|---|

| CYP1A2 | No direct inhibition | >30 |

| CYP2A6 | No direct inhibition | >30 |

| CYP2B6 | No direct inhibition | >30 |

| CYP2C8 | No direct inhibition | >30 |

| CYP2C9 | No direct inhibition | >30 |

| CYP2C19 | No direct inhibition | >30 |

| CYP2D6 | No direct inhibition | >30 |

| CYP2E1 | ~12% inhibition at 30 μM | 125 |

| CYP3A4/5 | No direct inhibition | >30 |

Development of Novel Therapeutic Agents and Precursors

The unique chemical structure and biological activity of this compound make it a valuable intermediate in the development of pharmaceuticals. pipzine-chem.com By modifying its structure, a diverse range of compounds with specific pharmacological activities can be synthesized. pipzine-chem.com

Anti-inflammatory Agent Development

The 4-aminopyridine scaffold has been investigated for its role in modulating inflammatory responses. Research has shown that 4-aminopyridine (4-AP) can significantly reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.govnih.gov Concurrently, it increases the expression of anti-inflammatory markers like CD206, ARG-1, and IL-10. nih.govnih.gov This suggests a shift in macrophage polarization from a pro-inflammatory M1 phenotype to a reparative M2 phenotype, which is crucial for mitigating inflammation and promoting tissue healing. nih.govnih.gov The mechanism may involve Orai1-pSTAT6 signaling, which promotes M2 macrophage differentiation. nih.gov

Derivatives of the related 1,4-dihydropyridine (B1200194) (1,4-DHP) structure are also recognized for their anti-inflammatory activities. nih.gov Studies on RAW264.7 cells, a macrophage cell line, have demonstrated that certain 1,4-DHP derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, N-(substituted phenyl)-2-hydroxynicotinanilides, which contain a related hydroxypyridine core, have shown potent anti-inflammatory activity in both in-vitro and in-vivo models. researchgate.net

| Compound Class | Target/Mechanism | Observed Anti-inflammatory Effect |

| 4-Aminopyridine (4-AP) | Modulates macrophage polarization (M1 to M2 shift); Orai1-pSTAT6 signaling | Reduced expression of pro-inflammatory cytokines (IL-1β, TNF-α); Increased expression of anti-inflammatory markers (CD206, ARG-1, IL-10). nih.govnih.gov |

| 1,4-Dihydropyridine (1,4-DHP) Derivatives | Inhibition of pro-inflammatory mediators | Reduced levels of NO, TNF-α, and IL-6; Increased secretion of IL-10. nih.gov |

| N-(substituted phenyl)-2-hydroxynicotinanilides | Suppression of nitric oxide (NO) production | Potent activity in carrageenan-induced paw edema assay and suppression of NO in LPS-elicited macrophages. researchgate.net |

Anti-cancer and Antineoplastic Drug Research

The 2-pyridone scaffold, a core component of this compound, is featured in numerous kinase inhibitors due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong binding to kinase ATP clefts. nih.gov This characteristic has made it a valuable structure in the design of novel anticancer agents.

Derivatives such as Sambutoxin, a 4-hydroxy-2-pyridone derivative, have demonstrated the ability to inhibit the proliferation of various cancer cells. acs.org Its mechanism involves inducing the production of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis through the mitochondrial pathway. acs.org Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed and synthesized, showing cytotoxic activity against human cancer cell lines, including colon and breast adenocarcinoma. nih.gov Some of these compounds have shown potency comparable to or exceeding that of established drugs like fluorouracil and cisplatin, while being less toxic to healthy cells. nih.gov

The versatility of the pyridine structure is further demonstrated in the synthesis of pyrido[4,3-b] acs.orgnih.govoxazines and pyrido[4,3-b] acs.orgnih.govthiazines as potential anticancer agents. nih.gov Research into 2-amino-4-aryl-pyrimidine derivatives has also yielded compounds with potent cytotoxic activity against cancer cells, which act by suppressing key signaling pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR. rsc.org Additionally, cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as promising anticancer agents with dual inhibitory action against VEGFR-2 and HER-2, key receptors in tumor angiogenesis and proliferation. nih.gov

| Derivative Class | Target/Mechanism | Cancer Cell Lines |

| Sambutoxin (4-hydroxy-2-pyridone derivative) | Induces ROS production, DNA damage, G2/M cell cycle arrest, mitochondrial apoptosis. acs.org | Various cancer cell lines. acs.org |

| Oxazolo[5,4-d]pyrimidines | Cytotoxic activity, potential VEGFR-2 inhibition. nih.gov | Lung carcinoma (A549), breast adenocarcinoma (MCF7), colon adenocarcinoma (LoVo, HT29). nih.gov |

| 2-Amino-4-aryl-pyrimidine derivatives | Suppresses RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, induces apoptosis. rsc.org | Breast cancer (MCF-7), cervical cancer (HeLa). rsc.org |

| Cyanopyridones and Pyrido[2,3-d]pyrimidines | Dual VEGFR-2/HER-2 inhibition. nih.gov | Breast adenocarcinoma (MCF-7), hepatic adenocarcinoma (HepG2). nih.gov |

Neurological Disorder Therapeutics (e.g., Potassium Channel Targets)

4-aminopyridine (4-AP) is a well-characterized broad-spectrum inhibitor of voltage-gated potassium (Kv) channels. nih.govnih.gov Its ability to block these channels enhances signal transduction in demyelinated axons, which is the basis for its use in treating neurological disorders like multiple sclerosis (MS). nih.gov The prolonged-release formulation, fampridine, is approved for improving walking ability in MS patients. nih.gov By blocking exposed potassium channels, 4-AP facilitates neural conduction, which can alleviate symptoms such as visual dysfunction, motor skill impairment, and fatigue. nih.gov

Beyond symptomatic relief, evidence suggests 4-AP may have neuroprotective properties. nih.gov Its targets include various Kv channel subtypes, such as Kv1.1, Kv1.2, and Kv1.3, which are involved in the pathophysiology of demyelinating diseases. nih.gov Interestingly, while 4-AP is a general Kv channel blocker, it has also been shown to enhance the activity of specific channels like Kv7.4, which are regulators of vascular tone. nih.gov This complex pharmacology highlights its potential for broader applications in neurological and vascular conditions. The modulation of potassium channels is a key therapeutic strategy for a range of neurological diseases, including Parkinson's disease, pain, and spinal cord injury, making aminopyridine derivatives valuable tools in this area of research. nih.govfrontiersin.orgresearchgate.net

Anti-fibrotic Agent Synthesis

The pyridone chemical structure is central to the development of anti-fibrotic therapies. A prominent example is pirfenidone (B1678446), a pyridone-containing compound used in the treatment of idiopathic pulmonary fibrosis (IPF). nih.govnih.gov Pirfenidone has demonstrated significant anti-inflammatory and antifibrotic effects in numerous studies. nih.gov Its mechanism of action involves inhibiting the production and release of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β), as well as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Research has focused on synthesizing novel analogues of pirfenidone to improve efficacy and explore new therapeutic applications. nih.gov Studies involving new series of polysubstituted 1-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have yielded compounds with higher antifibrotic activity than pirfenidone in animal models of pulmonary fibrosis. nih.gov These agents work by delaying fibroblast proliferation and the subsequent deposition of collagen, which are hallmarks of fibrotic diseases. nih.gov The success of pirfenidone has spurred investigation into its use for other fibrotic conditions, including myocardial fibrosis, glomerulopathies, and chronic liver disease. nih.gov

Antimicrobial, Antibacterial, and Antifungal Activity

Derivatives of this compound are foundational in synthesizing a wide array of compounds with significant antimicrobial properties. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous therapeutic agents. nih.gov

Antibacterial Activity: Hydropyridine derivatives have demonstrated varying degrees of antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) pathogenic bacteria. jomardpublishing.com Similarly, Schiff bases synthesized from 2-amino-4-chloropyridine (B16104) have shown significant biological activity against a panel of bacteria. researchgate.net Azo-Schiff base derivatives prepared from 4-amino antipyrine (B355649) also exhibit good antibacterial action against S. aureus and P. aeruginosa. ekb.eg The introduction of different substituents onto the pyridine ring allows for the fine-tuning of activity against specific bacterial strains. nih.gov

Antifungal Activity: Pyridine-based compounds have also been effective against fungal pathogens. Studies on nicotinic acid benzylidene hydrazide derivatives showed that compounds with specific substituents were highly active against Candida albicans and Aspergillus niger, with activity comparable to the standard drug fluconazole. nih.gov Other research has identified 1,8-naphthyridine (B1210474) derivatives with strong antifungal efficacy against species like Aspergillus fumigatus. mdpi.com

The broad-spectrum activity of these derivatives makes them promising candidates for the development of new treatments for infectious diseases. pipzine-chem.comnih.gov

| Derivative Class | Target Organisms | Notable Findings |

| Hydropyridines | Gram-positive and Gram-negative bacteria. jomardpublishing.com | High sensitivity observed in P. aeruginosa and B. mesentericus. jomardpublishing.com |